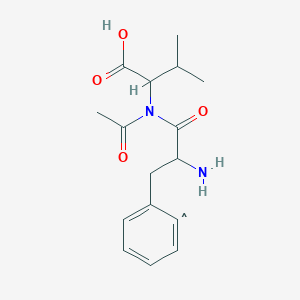

N-Acetyl-dehydrophenylalanyl-valine

Beschreibung

N-Acetyl-dehydrophenylalanyl-valine is a modified dipeptide derivative combining α,β-dehydrophenylalanine and valine residues, both acetylated at the N-terminus. The α,β-dehydrophenylalanine moiety introduces rigidity due to the conjugated double bond, which may influence conformational stability and biological interactions .

Eigenschaften

CAS-Nummer |

65941-26-6 |

|---|---|

Molekularformel |

C16H21N2O4 |

Molekulargewicht |

305.35 g/mol |

InChI |

InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22) |

InChI-Schlüssel |

UQVNFVMCHXQHSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of N-Acetyl-dehydrophenylalanyl-valine may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:

Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.

Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.

Wirkmechanismus

The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Dehydrophenylalanine component: Derived from ACETYL-α,β-DEHYDRO-PHENYLALANINE (CAS 5469-45-4; C₁₁H₁₁NO₃; MW 205.18) .

- Valine component: Likely derived from N-Acetyl-L-valine (CAS 96-81-1; C₇H₁₃NO₃; MW 159.18) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of N-Acetyl-dehydrophenylalanyl-valine and Related Compounds

Physicochemical and Thermodynamic Properties

- Rigidity vs.

- Thermodynamic Stability : N-Acetyl-L-valine exhibits a ΔrG° of -15.2 kJ/mol (298 K) for ion clustering, suggesting moderate stability in aqueous environments . Comparable data for the target compound is unavailable but inferred to be less stable due to steric effects from the dehydrophenylalanine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.